![molecular formula C18H12BrNO B14643143 2-[5-(4-Bromophenyl)furan-2-yl]indolizine CAS No. 53105-83-2](/img/structure/B14643143.png)
2-[5-(4-Bromophenyl)furan-2-yl]indolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(4-Bromophenyl)furan-2-yl]indolizine is a chemical compound that belongs to the class of indolizines, which are heterocyclic compounds containing a fused indole and pyridine ring system This compound is characterized by the presence of a bromophenyl group attached to the furan ring, which is further connected to the indolizine core
Métodos De Preparación
The synthesis of 2-[5-(4-Bromophenyl)furan-2-yl]indolizine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance. The general procedure includes the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction typically proceeds at elevated temperatures, around 80-100°C.
Análisis De Reacciones Químicas
2-[5-(4-Bromophenyl)furan-2-yl]indolizine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for treating various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 2-[5-(4-Bromophenyl)furan-2-yl]indolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
2-[5-(4-Bromophenyl)furan-2-yl]indolizine can be compared with other similar compounds, such as:
2-(5-(4-Methoxyphenyl)furan-2-yl)indolizine: This compound has a methoxy group instead of a bromine atom, which can lead to different chemical reactivity and biological activity.
2-(5-(4-Nitrophenyl)furan-2-yl)indolizine: The presence of a nitro group can significantly alter the compound’s electronic properties and its interactions with biological targets.
2-(5-(4-Chlorophenyl)furan-2-yl)indolizine:
These comparisons highlight the uniqueness of this compound and its potential advantages over other similar compounds.
Propiedades
Número CAS |
53105-83-2 |
|---|---|
Fórmula molecular |
C18H12BrNO |
Peso molecular |
338.2 g/mol |
Nombre IUPAC |
2-[5-(4-bromophenyl)furan-2-yl]indolizine |
InChI |
InChI=1S/C18H12BrNO/c19-15-6-4-13(5-7-15)17-8-9-18(21-17)14-11-16-3-1-2-10-20(16)12-14/h1-12H |
Clave InChI |
KBISGBRLVJGTMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=CN2C=C1)C3=CC=C(O3)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


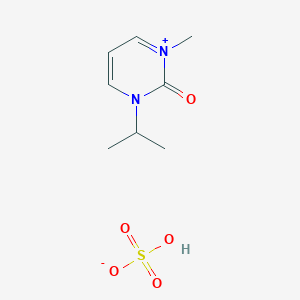

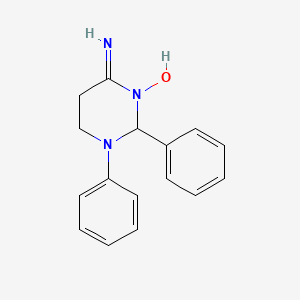
![Phenylbis[2-(phenylethynyl)phenyl]phosphane](/img/structure/B14643083.png)
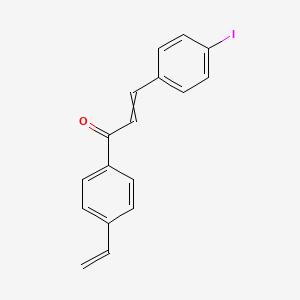
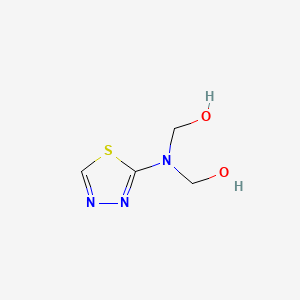
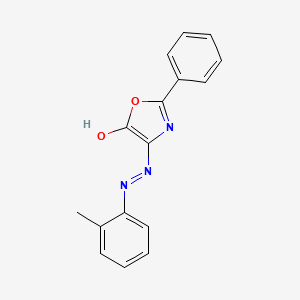
![N-[4-(2-Ethoxyethoxy)-2-nitrophenyl]acetamide](/img/structure/B14643102.png)

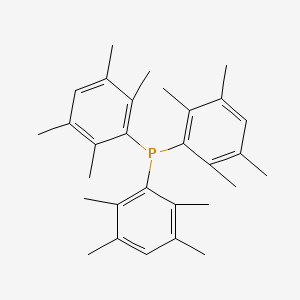

![4-Chloro-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14643122.png)
![[(Buta-1,3-dien-2-yl)oxy]benzene](/img/structure/B14643124.png)

